molecular formula C10H10ClN3OS B4766583 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B4766583
M. Wt: 255.72 g/mol
InChI Key: MNOCNZRXWXEPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol, also known as CMTRT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit significant antifungal, antibacterial, and anticancer activities. In agriculture, 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been used as a plant growth regulator, and in material science, 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been used as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the targeted organisms. For example, in fungi, 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of β-glucan synthase, which is essential for fungal cell wall synthesis. In bacteria, 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and Physiological Effects
4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit various biochemical and physiological effects, depending on the targeted organism and the concentration of the compound. In fungi, 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to disrupt cell wall synthesis, leading to cell death. In bacteria, 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit DNA replication, leading to cell death. In cancer cells, 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways.

Advantages and Limitations for Lab Experiments

4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its high purity and yield, low toxicity, and broad-spectrum activity against various organisms. However, 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol also has some limitations, such as its limited solubility in water and some organic solvents, and its potential for non-specific binding to proteins and other biomolecules.

Future Directions

The potential applications of 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol in various fields have generated significant interest in further research. Some of the future directions for 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol research include:
1. Development of more efficient and cost-effective synthesis methods for 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol.
2. Identification of the specific targets and mechanisms of action of 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol in different organisms.
3. Optimization of the concentration and delivery methods of 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol for maximum efficacy and minimal toxicity.
4. Exploration of the potential applications of 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol in other fields, such as environmental science and nanotechnology.
Conclusion
In conclusion, 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with significant potential for various scientific research applications. Its synthesis method has been optimized to yield high purity and yield, and its broad-spectrum activity against various organisms makes it a promising candidate for further research. Further studies are needed to fully understand its mechanism of action and optimize its efficacy and delivery methods for maximum impact.

properties

IUPAC Name

4-(2-chlorophenyl)-3-(methoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c1-15-6-9-12-13-10(16)14(9)8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOCNZRXWXEPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NNC(=S)N1C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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